2,4,6-Tribromo-m-cresol

Description

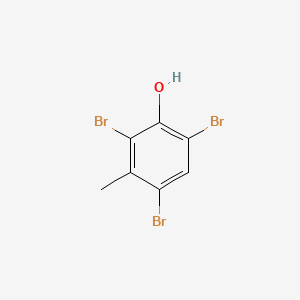

2,4,6-Tribromo-3-methylphenol, a derivative of m-cresol, is a subject of specialized research interest. wikipedia.org Its structure, featuring three bromine atoms and a methyl group on a phenol (B47542) ring, gives it distinct chemical properties that are leveraged in various applications and studied for their environmental and biological interactions. ontosight.ai The compound is recognized as an active chemical available for research purposes. medchemexpress.comchemicalbook.comszabo-scandic.com

Table 1: Physicochemical Properties of 2,4,6-Tribromo-3-methylphenol

| Property | Value |

|---|---|

| CAS Number | 4619-74-3 scbt.com |

| Molecular Formula | C₇H₅Br₃O scbt.com |

| Molecular Weight | 344.83 g/mol scbt.compharmacompass.com |

| IUPAC Name | 2,4,6-tribromo-3-methylphenol fishersci.be |

| Synonyms | Tribromometacresol, 2,4,6-Tribromo-m-cresol wikipedia.orgpharmacompass.com |

| Appearance | White to off-white crystalline powder solubilityofthings.com |

| Melting Point | 81-85.5 °C wikipedia.orgchemicalbook.com |

| Solubility | Moderately soluble in water, soluble in organic solvents. solubilityofthings.com |

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tribromo-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3O/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHROXOPRBWBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1Br)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196754 | |

| Record name | 2,4,6-Tribromo-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4619-74-3 | |

| Record name | 2,4,6-Tribromo-3-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4619-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tribromo-m-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004619743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromometacresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Micatex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Tribromo-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tribromo-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIBROMO-M-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3Z845166M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2,4,6 Tribromo 3 Methylphenol

Strategies for Regioselective Bromination in Methylated Phenols

The synthesis of brominated methylated phenols is a classic example of electrophilic aromatic substitution, where the activating nature of the hydroxyl and methyl groups must be carefully managed to achieve the desired product.

Electrophilic Aromatic Substitution Approaches to Tri-bromination

The direct synthesis of 2,4,6-Tribromo-3-methylphenol from m-cresol is a rapid reaction that proceeds via an electrophilic aromatic substitution mechanism. doubtnut.commasterorganicchemistry.com The hydroxyl (-OH) and methyl (-CH₃) groups are both activating and ortho-, para-directing. In 3-methylphenol, these groups are in a meta-position relative to each other, meaning their directing effects reinforce one another, strongly activating the carbons at positions 2, 4, and 6 for electrophilic attack.

The reaction mechanism involves the polarization of the bromine molecule (Br₂), often facilitated by a polar solvent, creating an electrophilic bromine species (Br⁺). The electron-rich phenol (B47542) ring acts as a nucleophile, attacking the electrophile. This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.com In the final step, a base (such as water or the bromide ion) removes a proton from the carbon atom where the bromine has attached, restoring the aromaticity of the ring.

Due to the high degree of activation conferred by the hydroxyl and methyl groups, the reaction with excess bromine, particularly in polar solvents like water or acetic acid, proceeds exhaustively to yield the tri-brominated product. doubtnut.comyoutube.com

Reaction Conditions for Tri-bromination of m-Cresol

| Reagent | Solvent | Conditions | Product |

|---|

Control of Bromination Selectivity and Overbromination Mitigation

Achieving selective mono- or di-bromination of m-cresol, and thus mitigating the tendency for overbromination, requires careful control of reaction conditions and the choice of brominating agent. The high reactivity of the substrate makes it prone to polybromination. chemrxiv.org

Strategies to control selectivity include:

Choice of Solvent: Using non-polar solvents like carbon disulfide (CS₂) can reduce the rate of reaction and the ionizing power of the brominating agent, favoring mono-substitution. youtube.com

Temperature Control: Conducting the reaction at lower temperatures decreases the reaction rate, allowing for better control over the extent of bromination.

Stoichiometry: Precise control over the molar equivalents of the brominating agent is crucial. Using one equivalent of bromine will typically yield a mixture of mono-brominated isomers.

Specialized Reagents: A variety of modern reagents have been developed for the regioselective mono-bromination of phenols. These include N-bromosuccinimide (NBS), often in the presence of a catalyst like p-toluenesulfonic acid (pTsOH), and systems like potassium bromide (KBr) with an oxidant such as ZnAl–BrO₃⁻–layered double hydroxides (LDHs). nih.govnih.gov These methods often provide high yields of a single mono-brominated isomer, typically the para-substituted product, by modulating the reactivity of the electrophile. nih.govresearchgate.net

Precursor-Based Synthesis and Derivatization Routes

While direct bromination is common, 2,4,6-Tribromo-3-methylphenol can also be synthesized through stepwise pathways involving brominated intermediates.

Synthesis from Substituted Phenol Derivatives

An alternative, though less direct, approach involves the synthesis of a phenol ring that is already substituted. For example, methods exist for the ipso-hydroxylation of arylboronic acids. nih.gov A suitably substituted arylboronic acid could be converted to a phenol, which is then brominated. A tandem one-pot protocol has been developed where arylboronic acids are treated with a combination of hydrogen peroxide and hydrogen bromide to directly yield brominated phenols. nih.gov This strategy offers a route to highly substituted phenols that could serve as precursors to complex analogs.

Conversion Pathways from Mono- and Dibrominated Methylphenols

A more controlled and stepwise synthesis of 2,4,6-Tribromo-3-methylphenol can be achieved by first synthesizing and isolating mono- and di-brominated intermediates.

Synthesis of 4-Bromo-3-methylphenol: The primary mono-bromination product of m-cresol under controlled conditions is 4-bromo-3-methylphenol. This can be synthesized by the slow addition of bromine to a solution of m-cresol in a solvent like glacial acetic acid at a reduced temperature. chemicalbook.com This precursor is a stable, isolable solid. ottokemi.comsigmaaldrich.cnlookchem.com

Synthesis of 4-Bromo-3-methylphenol from m-Cresol chemicalbook.com

| Substrate | Reagent | Solvent | Temperature | Product | Yield |

|---|

Further Bromination: The resulting 4-bromo-3-methylphenol can then be subjected to further bromination. The presence of the first bromine atom slightly deactivates the ring, but the powerful activating effects of the hydroxyl and methyl groups still direct subsequent bromination to the remaining ortho positions (positions 2 and 6). Treating 4-bromo-3-methylphenol with at least two additional equivalents of bromine would lead first to a di-brominated intermediate (e.g., 2,4-Dibromo-3-methylphenol) and then to the final 2,4,6-Tribromo-3-methylphenol product. This stepwise approach allows for greater control but is less atom-economical than the direct tri-bromination.

Advanced Synthetic Techniques for 2,4,6-Tribromo-3-methylphenol Analogs

Modern synthetic chemistry offers a range of advanced techniques that provide milder conditions, improved selectivity, and access to a wider variety of structural analogs of polybrominated phenols. These methods often replace hazardous molecular bromine with safer and more selective reagents. nih.gov

N-Halosuccinimides: N-Bromosuccinimide (NBS) is a widely used source of electrophilic bromine. Its reactivity can be tuned by using catalysts. For instance, the NBS/HBF₄·Et₂O system in acetonitrile is an effective method for brominating phenols and anisoles. acs.org

Oxidative Bromination Systems: Combinations of a bromide salt (like KBr) and a stoichiometric oxidant (like KBrO₃ or H₂O₂) in an acidic medium generate Br₂ in situ. chemrxiv.org This avoids the handling of bulk bromine and allows for fine control over the amount of brominating agent produced.

Metal-Free Arylation: Advanced methods for forming carbon-carbon or carbon-oxygen bonds can be used to synthesize complex analogs. For example, polybrominated phenols can be used as building blocks in coupling reactions with symmetrical brominated diphenyliodonium salts to produce polybrominated diphenyl ethers (PBDEs), a class of flame retardants. researchgate.net This highlights how a simple precursor like a bromophenol can be elaborated into a more complex molecular architecture.

These advanced methods are particularly valuable for synthesizing specific isomers or analogs with tailored substitution patterns that are inaccessible through classical electrophilic substitution of the parent phenol.

Carbene-Catalyzed Approaches to Substituted Benzene Cores

The direct synthesis of a polysubstituted benzene core like that in 2,4,6-Tribromo-3-methylphenol using carbene catalysis presents a novel and powerful strategy. While direct synthesis of this specific molecule via this method is not extensively documented, the principles of N-heterocyclic carbene (NHC)-catalyzed benzannulation offer a plausible pathway. NHC catalysis has emerged as a versatile tool in organic synthesis for the construction of complex aromatic systems under mild conditions. semanticscholar.org

These reactions often involve the generation of a reactive intermediate from an aldehyde and an NHC, which then participates in a cycloaddition cascade with a suitable dienophile to construct the benzene ring. The substitution pattern of the final product is dictated by the choice of the starting materials. For the synthesis of a molecule like 2,4,6-Tribromo-3-methylphenol, one could envision a strategy starting with appropriately substituted precursors that would assemble the desired aromatic core.

| Feature | Description | Potential Relevance for 2,4,6-Tribromo-3-methylphenol Synthesis |

|---|---|---|

| Catalyst | N-Heterocyclic Carbenes (NHCs) derived from thiazolium, imidazolium, or triazolium salts. | The choice of NHC catalyst can influence reaction efficiency and selectivity. |

| Key Intermediates | Acyl anions, homoenolates, or other reactive species generated from the reaction of an aldehyde with the NHC. | The generation of a specific reactive intermediate would be crucial for the desired bond formations. |

| Reaction Types | [4+2], [3+3], or [2+2+2] cycloadditions. | A [4+2] cycloaddition (benzannulation) would be a likely pathway to form the benzene ring. |

| Substrate Scope | Generally broad, allowing for the use of various aldehydes and dienophiles with different substitution patterns. | This suggests that precursors bearing methyl and bromo substituents could potentially be employed. |

Rhodium-catalyzed reactions involving carbenes also represent a viable approach for the synthesis of substituted aromatic compounds. These reactions often proceed through the formation of a rhodium-carbene intermediate which can then undergo various transformations, including C-H insertion or cycloaddition reactions, to build the aromatic ring. acs.orgnih.gov The regioselectivity of these reactions can often be controlled by the directing effects of substituents on the starting materials, offering a potential route to specifically substituted phenols.

Metal-Catalyzed Modifications and Functionalizations

The bromine atoms on the 2,4,6-Tribromo-3-methylphenol ring provide reactive handles for further molecular elaboration through metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.org Palladium-catalyzed cross-coupling reactions are particularly powerful in this context. mdpi.com

Suzuki-Miyaura Coupling: This reaction would enable the substitution of one or more bromine atoms with aryl, heteroaryl, or vinyl groups by reacting 2,4,6-Tribromo-3-methylphenol with an appropriate organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The regioselectivity of the substitution could potentially be controlled by the steric and electronic environment of the different bromine atoms.

Sonogashira Coupling: The Sonogashira coupling allows for the introduction of alkyne moieties by reacting the brominated phenol with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. acs.orgwikipedia.org This would provide access to a range of alkynyl-substituted methylphenols.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the conversion of the bromo-substituents to amino groups. libretexts.orgwikipedia.org By treating 2,4,6-Tribromo-3-methylphenol with an amine in the presence of a palladium catalyst and a suitable base, various anilino-derivatives could be synthesized.

| Reaction | Reactant | Catalyst System (Typical) | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-substituted 3-methylphenol |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl-substituted 3-methylphenol |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Amino-substituted 3-methylphenol |

The success and selectivity of these reactions would depend on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Isomerization and Rearrangement Studies of Brominated Methylphenols

The study of isomerization and rearrangement reactions of brominated methylphenols provides insight into the stability of these compounds and potential pathways for the synthesis of different isomers. A particularly relevant transformation is the dienone-phenol rearrangement. wikipedia.org

This acid-catalyzed reaction involves the conversion of a cyclohexadienone to a phenol. In the context of brominated methylphenols, a key example is the rearrangement of 2,4,6-tribromo-4-methylcyclohexa-2,5-dienone to 2,3,6-tribromo-4-methylphenol. cdnsciencepub.com This reaction proceeds through a mechanism involving the migration of a substituent, in this case, a bromine atom, to an adjacent carbon. The driving force for this rearrangement is the formation of a stable aromatic ring. pw.live

The mechanism of the dienone-phenol rearrangement generally involves the following steps:

Protonation of the carbonyl oxygen of the cyclohexadienone by an acid catalyst.

Generation of a carbocation intermediate.

A 1,2-shift of a substituent (in this case, a bromine atom) to the electron-deficient carbon.

Deprotonation to yield the aromatic phenol.

| Factor | Influence on the Reaction |

|---|---|

| Acid Catalyst | The strength of the acid can affect the rate of the rearrangement. slideshare.net |

| Migratory Aptitude | The relative ability of different substituents to migrate can influence the product distribution. wikipedia.org |

| Substitution Pattern | The positions of the substituents on the cyclohexadienone ring determine the structure of the resulting phenol. |

Studies on the isomerization of bromocresols (brominated methylphenols) have also been conducted. For instance, the treatment of 2-bromo-p-cresol with tetramethylammonium bromide in triflic acid can lead to a mixture of isomers, with 3-bromo-p-cresol being a predominant product. cdnsciencepub.com This indicates that under certain acidic conditions, the bromine atoms on the aromatic ring can migrate, leading to a redistribution of isomers. Such isomerizations are important considerations in the synthesis and purification of specific brominated methylphenol isomers.

Analytical Methodologies for Characterization, Detection, and Quantification of 2,4,6 Tribromo 3 Methylphenol

Spectroscopic Characterization Techniques for Structural Elucidation

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum provides qualitative information about the functional groups present. For 2,4,6-Tribromo-3-methylphenol, the FTIR spectrum is characterized by absorption bands corresponding to the vibrations of its key structural components.

Key vibrational modes expected in the FTIR spectrum include the O-H stretching of the phenolic hydroxyl group, C-H stretching of the methyl group and the aromatic ring, C-C stretching within the aromatic ring, and C-Br stretching. The positions of these bands are influenced by the substitution pattern on the phenol (B47542) ring. For instance, the O-H stretching band is typically broad due to hydrogen bonding. The aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bands, including C-O stretching, C-H bending, and the characteristic C-Br stretching vibrations, which are crucial for confirming the identity of the molecule. niscpr.res.in

Table 1: Expected FTIR Vibrational Frequencies for 2,4,6-Tribromo-3-methylphenol

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Broad band indicating the phenolic hydroxyl group. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibration of the C-H bond on the benzene ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching vibrations of the methyl (CH₃) group. |

| Aromatic C=C Stretch | 1450 - 1600 | In-plane stretching vibrations of the benzene ring. |

| C-O Stretch | 1180 - 1260 | Stretching vibration of the phenol C-O bond. |

| C-Br Stretch | 500 - 690 | Stretching vibration of the carbon-bromine bonds. |

Laser Raman Spectroscopy

Laser Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic laser light. While FTIR is based on absorption, Raman spectroscopy relies on changes in the polarizability of molecular bonds during vibration. This often results in different selection rules, meaning that vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. thermofisher.com

For 2,4,6-Tribromo-3-methylphenol, Raman spectroscopy is particularly useful for observing vibrations of the benzene ring and the carbon-bromine bonds. The aromatic ring vibrations often produce strong and sharp bands in the Raman spectrum. researchgate.net The technique is generally less sensitive to water, making it advantageous for the analysis of aqueous solutions without significant interference from the solvent. researchgate.net The combination of both FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in unambiguous structural confirmation. niscpr.res.in

Table 2: Expected Raman Shifts for 2,4,6-Tribromo-3-methylphenol

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Often a strong band in aromatic compounds. |

| Ring Breathing Mode | ~1000 | Symmetric stretching of the benzene ring, often a sharp and intense peak. |

| Trigonal Ring Bending | ~800 | Characteristic in-plane bending of the substituted benzene ring. |

| C-Br Stretch | 200 - 600 | Vibrations involving the heavy bromine atoms, typically at lower frequencies. ias.ac.in |

Chromatographic Separation and Mass Spectrometric Identification

Chromatographic techniques are essential for separating 2,4,6-Tribromo-3-methylphenol from complex mixtures, while mass spectrometry provides definitive identification and quantification based on the mass-to-charge ratio of the molecule and its fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Biological Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net For phenolic compounds like 2,4,6-Tribromo-3-methylphenol, direct analysis can be challenging due to their polarity, which can lead to poor peak shape and column adsorption. To overcome this, a derivatization step is often employed to convert the polar hydroxyl group into a less polar, more volatile derivative. dphen1.com Common derivatization reagents include acetic anhydride or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.net

In GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column (e.g., a DB-5 or similar non-polar column). epa.gov The compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint for identification. Quantification is often achieved using an internal standard, such as a deuterated analog or a structurally similar compound like 2,4,6-Tribromophenol (B41969). researchgate.netnih.gov

Table 3: Typical GC-MS Parameters for Analysis of Derivatized Brominated Phenols

| Parameter | Typical Setting |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Splitless |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp 60-80 °C, ramped to 280-300 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Acquisition | Scan mode for identification, Selected Ion Monitoring (SIM) for quantification |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Complex Samples

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) has emerged as a powerful alternative to GC-MS, particularly for analyzing polar and thermally labile compounds in complex matrices like biological fluids or environmental extracts. A key advantage of LC-MS is that derivatization is often not required, simplifying sample preparation. shimadzu.com

The separation is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, typically with a reverse-phase column (e.g., C18). nih.gov A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile or methanol), often with additives like formic acid, is used to separate the analytes. nih.gov

The eluent from the LC is directed to a high-resolution mass spectrometer (such as a Time-of-Flight (TOF) or Orbitrap analyzer). These instruments provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments, which greatly enhances the confidence in compound identification. ub.edu This capability is especially valuable for distinguishing between isomers or identifying unknown metabolites and degradation products in complex samples. A study successfully used UHPLC coupled to tandem mass spectrometry (MS/MS) to identify and quantify 2,4,6-tribromophenol in fish and bivalve samples. nih.gov

Advanced Sample Preparation and Enrichment Techniques (e.g., Solid Phase Microextraction)

Effective sample preparation is critical for achieving low detection limits and removing interfering substances from the sample matrix. Solid Phase Microextraction (SPME) is a solvent-free, simple, and efficient technique that integrates sampling, extraction, and concentration into a single step. dphen1.com

In SPME, a fused silica fiber coated with a polymeric stationary phase is exposed to the sample (either by direct immersion in a liquid or in the headspace above the sample). sigmaaldrich.com Analytes partition from the sample matrix into the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a GC, where the trapped analytes are thermally desorbed for analysis. researchgate.net

The choice of fiber coating is crucial and depends on the polarity and volatility of the analyte. For phenols, more polar fibers are generally preferred. The efficiency of the extraction can be optimized by adjusting parameters such as pH, salt concentration, extraction time, and temperature. dphen1.comresearchgate.net For example, acidifying the sample and adding salt can increase the extraction efficiency for phenolic compounds by suppressing their ionization and increasing their activity coefficient in the aqueous phase. researchgate.net

Table 4: SPME Fiber Selection Guide for Phenolic Compounds

| Fiber Coating | Abbreviation | Target Analytes | Comments |

|---|---|---|---|

| Polyacrylate | PA | Polar semi-volatiles (e.g., phenols, esters) sigmaaldrich.com | Good choice for polar compounds like phenols. researchgate.net |

| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Volatiles, amines, polar compounds sigmaaldrich.com | A general-purpose fiber suitable for a broad range of compounds including phenols. dphen1.comresearchgate.net |

| Polydimethylsiloxane | PDMS | Non-polar, volatile to semi-volatile compounds sigmaaldrich.com | Less ideal for polar phenols unless derivatized. researchgate.net |

| Carboxen/Polydimethylsiloxane | CAR/PDMS | Gases and low molecular weight compounds sigmaaldrich.com | Best for highly volatile analytes. dphen1.com |

Applications in Advanced Materials, Drug Development, and Chemical Synthesis

Role as an Intermediate in Organic Synthesis and Production of Other Chemicals

2,4,6-Tribromo-3-methylphenol serves as a significant intermediate in organic synthesis, providing a versatile scaffold for the construction of more complex molecules. Its reactive sites, including the hydroxyl group and the bromine-substituted aromatic ring, allow for a variety of chemical transformations.

One notable application of this compound is as a precursor in the synthesis of key pharmaceutical intermediates. For instance, it is utilized in the preparation of 2,6-dimethoxy-3-bromo-4-methylphenol, a crucial intermediate in the synthesis of Coenzyme Q-10 and its analogues like Idebenone. google.com Coenzyme Q-10 is a vital component in the mitochondrial respiratory chain and is also used as a dietary supplement and in various therapeutic applications. The synthesis of these quinone-based compounds highlights the importance of 2,4,6-Tribromo-3-methylphenol as a starting material for molecules with significant biological activity.

The synthesis of 2,4,6-Tribromo-3-methylphenol itself is typically achieved through the controlled bromination of m-cresol, a reaction that underscores the principles of electrophilic aromatic substitution. The strategic placement of the methyl and hydroxyl groups on the aromatic ring directs the incoming bromine atoms to the 2, 4, and 6 positions, leading to the desired tribrominated product. This process is a foundational reaction in organic chemistry, demonstrating the regioselective functionalization of aromatic compounds.

The following table summarizes key reactions involving 2,4,6-Tribromo-3-methylphenol as an intermediate:

| Starting Material | Reagents | Product | Significance |

| m-Cresol | Bromine | 2,4,6-Tribromo-3-methylphenol | Synthesis of the title compound |

| 2,4,6-Tribromo-3-methylphenol | Methylating and methoxylating agents | 2,6-dimethoxy-3-bromo-4-methylphenol | Intermediate for Coenzyme Q-10 synthesis google.com |

Contributions to Specialty Chemical Manufacturing (e.g., Dyes, Polymers)

While direct application as a monomer in large-scale polymer production is not widely documented, 2,4,6-Tribromo-3-methylphenol and its derivatives contribute to the specialty chemical industry, particularly in the realm of functional polymers and materials. Its high bromine content suggests potential utility as a flame retardant or as an intermediate in the synthesis of flame-retardant additives. Brominated compounds are well-known for their ability to inhibit combustion processes, and the incorporation of such molecules into polymers can significantly enhance their fire resistance. For example, a related compound, 2,4,6-Tribromophenol (B41969), is used in the preparation of flame retardants. nih.govnih.gov

In the context of polymer science, phenolic compounds can act as chain terminators or molecular weight regulators in certain polymerization reactions. For instance, a study on the synthesis of poly(phenylene oxide) (PPO) demonstrated that a structurally similar compound, 2,4,6-trimethylphenol, can influence the molecular weight of the resulting polymer. vot.pl This suggests that 2,4,6-Tribromo-3-methylphenol could potentially be explored for similar roles in controlling polymer properties.

Furthermore, due to its antimicrobial properties, 2,4,6-Tribromo-3-methylphenol is utilized as a preservative in various industrial products, including adhesives, paints, and polymer emulsions. This application, while not part of the polymer backbone, is crucial for extending the shelf-life and durability of these materials by preventing microbial degradation.

Potential as a Precursor for Drug Development and Novel Medicinal Compounds

The designation of 2,4,6-Tribromo-3-methylphenol as a "drug intermediate" underscores its potential in the pharmaceutical industry. medchemexpress.com Its inherent biological activity and its utility as a synthetic building block make it an attractive starting point for the development of new therapeutic agents.

The compound itself, also known as Tribromometacresol, is recognized for its antifungal properties. wikipedia.org This intrinsic bioactivity provides a rationale for its exploration in the design of novel antifungal drugs. The presence of multiple bromine atoms on the phenolic ring is a common feature in many bioactive halogenated compounds, often enhancing their potency and modifying their pharmacokinetic profiles.

As previously mentioned, its role in the synthesis of Coenzyme Q-10 precursors is a significant contribution to medicinal chemistry. google.com Beyond this, the chemical scaffold of 2,4,6-Tribromo-3-methylphenol can be modified to create a library of derivatives for screening against various biological targets. The hydroxyl group can be derivatized to form ethers, esters, or other functional groups, while the bromine atoms can be replaced through various cross-coupling reactions, allowing for the introduction of diverse substituents. These synthetic strategies can lead to the discovery of new molecules with potential applications in areas such as oncology, infectious diseases, and inflammatory disorders.

The following table outlines the potential of 2,4,6-Tribromo-3-methylphenol in drug development:

| Feature | Relevance to Drug Development |

| Antifungal Activity | Direct therapeutic potential and basis for new antifungal drug design. wikipedia.org |

| Synthetic Precursor | Serves as a starting material for complex bioactive molecules like Coenzyme Q-10. google.com |

| Modifiable Scaffold | Allows for the creation of diverse derivatives for drug discovery screening. |

Utility in Proteomics Research as a Biochemical

Several chemical suppliers categorize 2,4,6-Tribromo-3-methylphenol as a biochemical for proteomics research. scbt.com Proteomics is the large-scale study of proteins, their structures, and their functions. While the specific applications of 2,4,6-Tribromo-3-methylphenol in this field are not extensively detailed in readily available literature, its chemical nature suggests potential uses.

The phenolic hydroxyl group and the electron-deficient aromatic ring could potentially be involved in non-covalent interactions with proteins, making it a candidate for use as a probe in studies of protein binding and structure. Furthermore, halogenated compounds can sometimes be used as heavy-atom derivatives in X-ray crystallography to help solve the phase problem and determine the three-dimensional structure of proteins.

Given its reactivity, it is also conceivable that 2,4,6-Tribromo-3-methylphenol could be used as a chemical cross-linking agent or as a molecule to modify specific amino acid residues in proteins for mass spectrometry-based analysis. Such modifications can provide valuable information about protein structure, interactions, and function. However, without specific research studies detailing its use, its role in proteomics remains an area with potential for further exploration.

Future Research Directions and Emerging Areas in 2,4,6 Tribromo 3 Methylphenol Studies

Elucidating Undiscovered Biotransformation Pathways and Metabolites

Future research into 2,4,6-Tribromo-3-methylphenol should prioritize the identification of its metabolic fate in various organisms and environmental systems. Currently, specific data on the biotransformation of this compound is scarce. However, studies on the closely related compound, 2,4,6-tribromophenol (B41969) (2,4,6-TBP), can serve as a valuable model for designing future investigations.

For instance, research on 2,4,6-TBP has identified numerous transformation pathways in organisms like rice plants, including debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation. These studies have revealed a complex array of Phase I and Phase II metabolites. A key area of future study would be to investigate whether 2,4,6-Tribromo-3-methylphenol undergoes similar transformations. The presence of a methyl group on the phenol (B47542) ring may influence the rate and outcome of these metabolic processes, potentially leading to unique metabolites not observed for 2,4,6-TBP.

Advanced analytical techniques, such as high-resolution mass spectrometry combined with liquid or gas chromatography, will be instrumental in screening for and identifying novel metabolites in various matrices, including soil, water, and biological tissues.

Table 1: Potential Biotransformation Pathways for 2,4,6-Tribromo-3-methylphenol (Hypothesized based on 2,4,6-TBP studies)

| Transformation Pathway | Potential Reaction | Expected Metabolite Class |

|---|---|---|

| Phase I | ||

| Debromination | Removal of one or more bromine atoms | Di- or mono-bromo-methylphenols |

| Hydroxylation | Addition of a hydroxyl group to the aromatic ring | Brominated methyl-hydroquinones/catechols |

| Methylation | Addition of a methyl group to the hydroxyl moiety | Brominated dimethoxy-toluenes |

| Phase II | ||

| Glycosylation | Conjugation with a sugar molecule (e.g., glucose) | Glycoside conjugates |

| Sulfation | Conjugation with a sulfate (B86663) group | Sulfate conjugates |

Advanced Mechanistic Investigations into Biological Activity and Ecotoxicity

While 2,4,6-Tribromo-3-methylphenol is known to be an "active compound" and has been identified as an antifungal medication, the precise molecular mechanisms underpinning its biological activity are not well-defined. medchemexpress.comwikipedia.org Future mechanistic studies could explore its interaction with fungal cell membranes, key enzymes, or specific signaling pathways. For example, investigating its potential to inhibit cytochrome P450 enzymes, which are crucial for both fungal survival and drug metabolism in other organisms, could be a fruitful avenue of research. google.com

From an ecotoxicological perspective, a significant concern with halogenated aromatic compounds is the potential for the formation of toxic byproducts like dioxins during manufacturing or degradation. However, reports suggest that the manufacturing process for 2,4,6-tribromo-m-cresol involves low temperatures (not exceeding 80°C), which are not conducive to dioxin formation. epa.govusda.gov Future studies should confirm this and investigate other potential degradation pathways and products in the environment. Advanced research is needed to understand its persistence, bioaccumulation potential, and long-term effects on aquatic and terrestrial ecosystems.

Development of Sustainable and Green Synthesis Routes

The synthesis of 2,4,6-Tribromo-3-methylphenol typically involves the bromination of m-cresol. lookchem.com Conventional methods may use reagents and solvents that are not environmentally benign, such as excess bromine and acetic acid. lookchem.com

The development of sustainable and green synthesis routes is a critical area for future research. This could involve several approaches:

Alternative Brominating Agents: Exploring the use of solid, recyclable brominating agents to reduce waste and improve handling safety.

Catalytic Systems: Designing efficient catalysts that can achieve high selectivity and yield under milder reaction conditions, minimizing energy consumption and byproduct formation.

Green Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives, such as ionic liquids or supercritical fluids.

Process Intensification: Utilizing techniques like flow chemistry to improve reaction efficiency, safety, and scalability.

While some suppliers may claim to use "green chemical synthesis technology," detailed, publicly available methods are lacking, highlighting a clear need for academic and industrial research in this area. guidechem.com

Exploration of Novel Biological Applications and Therapeutic Targets

The established identity of 2,4,6-Tribromo-3-methylphenol as an antifungal agent, known as Tribromometacresol, provides a foundation for exploring a wider range of biological applications. wikipedia.orgdrugbank.comchemicalbook.com Its inclusion in patent literature related to therapies for immunoinflammatory diseases and conditions associated with abnormal inflammatory responses suggests a potential role as an immunomodulatory or anti-inflammatory agent. google.comgoogle.com

Future research should aim to:

Screen for broader antimicrobial activity: Test its efficacy against a wider range of fungi, bacteria, and viruses.

Investigate anti-inflammatory potential: Elucidate its mechanism of action in inflammatory pathways and evaluate its potential for treating conditions like dermatitis or psoriasis.

Identify specific molecular targets: Use proteomics and other high-throughput screening methods to identify the specific proteins or enzymes with which it interacts.

Develop novel formulations: Explore its use in prodrug formulations to enhance bioavailability and targeted delivery, potentially improving therapeutic outcomes for various conditions. google.com

Computational Chemistry and Molecular Modeling Approaches for Environmental and Biological Interactions

Computational chemistry offers powerful tools to predict the properties and interactions of 2,4,6-Tribromo-3-methylphenol, guiding experimental research and reducing reliance on time-consuming and expensive laboratory work. While extensive modeling studies on this specific compound are not yet available, future research could apply these approaches extensively.

Table 2: Computed Properties and Descriptors for 2,4,6-Tribromo-3-methylphenol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H5Br3O | Chem-info |

| Molecular Weight | 344.83 g/mol | Chem-info |

| IUPAC Name | 2,4,6-tribromo-3-methylphenol | Chem-info |

| InChIKey | QKHROXOPRBWBDD-UHFFFAOYSA-N | Chem-info |

Future computational studies could include:

Molecular Docking: To simulate the interaction of 2,4,6-Tribromo-3-methylphenol with the active sites of potential therapeutic targets (e.g., fungal enzymes), helping to explain its antifungal activity and guide the design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR): To develop models that predict the biological activity or toxicity of related compounds based on their chemical structure.

Density Functional Theory (DFT) Calculations: To investigate the electronic structure and reactivity of the molecule, providing insights into its reaction mechanisms and degradation pathways.

Molecular Dynamics Simulations: To model its behavior in biological membranes or its interaction with soil organic matter, predicting its environmental partitioning and bioavailability.

By leveraging these computational approaches, researchers can accelerate the exploration of 2,4,6-Tribromo-3-methylphenol's biological and environmental significance.

Q & A

Q. What are the key physicochemical properties of 2,4,6-Tribromo-3-methylphenol, and how are they experimentally determined?

Answer: The compound (CAS 4619-74-3) has a molecular formula C₇H₅Br₃O , molecular weight 344.83 g/mol , and a melting point range of 81.5–85.5°C . Density estimates vary between 2.21–2.26 g/cm³ , depending on measurement methods . Key characterization techniques include:

Q. What synthetic methodologies are commonly employed for 2,4,6-Tribromo-3-methylphenol, and how can reaction conditions be optimized?

Answer: The compound is synthesized via bromination of 3-methylphenol using bromine or brominating agents. Key steps include:

- Controlled bromination at low temperatures (0–5°C) to avoid over-bromination .

- Purification through recrystallization from ethanol or methanol to yield yellow needle-like crystals .

- Optimization involves adjusting stoichiometry (3:1 Br₂:phenol molar ratio) and reaction time to maximize yield (~70–80%) .

Q. How is 2,4,6-Tribromo-3-methylphenol quantified in complex matrices, and what analytical validation criteria are critical?

Answer:

- Gas chromatography (GC) with electron-capture detection (ECD) is preferred due to the compound’s high electronegativity .

- Internal standards (e.g., 2,4,6-Tribromophenol) improve accuracy in environmental or biological samples .

- Validation requires assessing linearity (R² > 0.99) , limit of detection (LOD < 1 ppm) , and recovery rates (90–110%) using spiked matrices .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical data (e.g., melting point variations)?

Answer: Discrepancies (e.g., melting point ranges of 81.5–85.5°C vs. 81–83°C) arise from purity differences or crystallization solvents . Mitigation strategies include:

Q. What environmental persistence and degradation pathways are observed for 2,4,6-Tribromo-3-methylphenol?

Answer:

- Environmental stability : The compound’s bromine substituents confer resistance to hydrolysis and photodegradation, leading to persistence in aquatic systems .

- Degradation pathways : Microbial degradation under anaerobic conditions may produce debrominated metabolites , detectable via LC-MS/MS .

- Analytical challenges : Use isotope-labeled analogs (e.g., carbon-13 variants) to track transformation products in environmental samples .

Q. How does the substituent pattern influence the antimicrobial efficacy of 2,4,6-Tribromo-3-methylphenol compared to analogs?

Answer:

- Structure-activity relationships (SAR) : The 3-methyl group enhances lipid solubility, improving membrane penetration compared to non-methylated analogs (e.g., 2,4,6-Tribromophenol) .

- Bromine positioning : Para-substituted bromines (vs. meta) reduce steric hindrance, increasing binding to fungal cytochrome P450 enzymes .

- Experimental design : Compare minimum inhibitory concentrations (MICs) against Candida albicans using broth microdilution assays .

Q. What best practices ensure safe handling and storage of 2,4,6-Tribromo-3-methylphenol in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂) to prevent oxidation .

- Waste management : Segregate halogenated waste for incineration to avoid toxic byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.